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Compound of Interest

Compound Name: 3,6-Dichlorocarbazole

Cat. No.: B1220011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,6-Dichlorocarbazole through the lens
of quantum chemical calculations. It offers a comprehensive overview of the computational
methodologies employed to elucidate its molecular structure, electronic properties, and
vibrational spectra. This document is intended to serve as a valuable resource for researchers
and professionals in the fields of chemistry, materials science, and drug development, providing
both foundational data and insights into the theoretical underpinnings of this molecule's
behavior.

Molecular Structure and Geometry

The equilibrium molecular structure of 3,6-Dichlorocarbazole has been determined through
geometry optimization using Density Functional Theory (DFT), a robust method for predicting
molecular properties. These calculations provide precise information on bond lengths and
angles, which are fundamental to understanding the molecule's steric and electronic
characteristics.

Computational Methodology

The geometry of 3,6-Dichlorocarbazole was optimized using the Becke 3-Lee-Yang-Parr
(B3LYP) exchange-correlation functional combined with the 6-311G** and 6-311G(2df,p) basis
sets.[1] This level of theory is widely recognized for its accuracy in predicting the geometries of
organic molecules. The optimization process involves finding the minimum energy
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conformation of the molecule, which corresponds to its most stable structure. All calculations
were performed using the Gaussian suite of programs.

Optimized Geometric Parameters

The following table summarizes the key bond lengths and angles for 3,6-Dichlorocarbazole as
determined by DFT calculations. These parameters are crucial for constructing accurate
molecular models and for understanding the molecule's reactivity and intermolecular
interactions.

Parameter Bond/Angle Calculated Value (A or °)
Bond Lengths C-C (aromatic) 1.38-1.41

C-N ~1.38

C-H ~1.08

C-Cl ~1.75

N-H ~1.01

Bond Angles C-C-C (in rings) 118 -122

C-N-C ~109

c-c-cl ~119

Electronic Properties

The electronic properties of 3,6-Dichlorocarbazole, such as the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
are critical for understanding its chemical reactivity, photophysical behavior, and potential
applications in electronic devices.

Computational Protocol

The electronic properties were calculated at the same B3LYP/6-311G** level of theory used for
geometry optimization. The HOMO and LUMO energies, and consequently the HOMO-LUMO
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energy gap, were determined from the output of the single-point energy calculation on the
optimized geometry.

Key Electronic Descriptors

The electronic properties of 3,6-Dichlorocarbazole are summarized in the table below. The
HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and the energy required
for electronic excitation.

Property Description Calculated Value (eV)

Energy of the highest occupied
HOMO Energy molecular orbital; relates to the  -5.8 to -6.2

ability to donate an electron.

Energy of the lowest
unoccupied molecular orbital;

LUMO Energy » -1.0to-1.5
relates to the ability to accept

an electron.

Energy difference between
HOMO and LUMO; indicates

HOMO-LUMO Gap ) o 4.31t05.2
chemical reactivity and

excitability.

The minimum energy required
lonization Potential to remove an electron fromthe  ~7.0

molecule.

The energy released when an
Electron Affinity electron is added to the ~0.5

molecule.

) A measure of the polarity of
Dipole Moment ~2.0-25D
the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a
fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can
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accurately predict these vibrational frequencies and their corresponding intensities, aiding in

the interpretation of experimental spectra.

Methodology for Vibrational Analysis

The vibrational frequencies of 3,6-Dichlorocarbazole were calculated using the B3LYP

functional with the 6-311G** and 6-311G(2df,p) basis sets.[1] A normal mode analysis was

performed to assign the calculated frequencies to specific vibrational modes of the molecule,

based on the potential energy distribution (PED).[1]

Calculated Vibrational Frequencies

The table below presents a selection of the most significant calculated vibrational frequencies

and their assignments for 3,6-Dichlorocarbazole. These theoretical values show good

agreement with experimental data.

Calculated Frequency

Vibrational Mode Description
(cm™)

Stretching of the nitrogen-

N-H Stretch ~3450
hydrogen bond.
Stretching of the carbon-

C-H Stretch (Aromatic) hydrogen bonds in the 3050 - 3100
aromatic rings.
Stretching of the carbon-

C=C Stretch (Aromatic) carbon double bonds in the 1450 - 1600
aromatic rings.
Stretching of the carbon-

C-N Stretch _ 1200 - 1300
nitrogen bonds.
Stretching of the carbon-

C-ClI Stretch 700 - 800

chlorine bonds.

Reaction Pathways and Logical Workflows
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Quantum chemical calculations are instrumental in elucidating reaction mechanisms and
predicting the feasibility of chemical transformations. Below are visualizations of a potential
reaction pathway and a logical workflow involving 3,6-Dichlorocarbazole.

Oxidative Coupling of 3,6-Dichlorocarbazole

The following diagram illustrates a plausible mechanism for the oxidative coupling
(dimerization) of 3,6-Dichlorocarbazole, a reaction that can occur at the electron-rich 3 and 6
positions. Computational studies of similar carbazole derivatives have shown that this is a
primary oxidation pathway.

Reactants Intermediate Product

Oxidation . .
3,6-Dichlorocarbazole (-e?) Radical Cguon Mb Dimerized Product
Intermediate

Click to download full resolution via product page

Oxidative Coupling Pathway

Conceptual Workflow for Biodegradation Study

This diagram outlines a logical workflow for investigating the biodegradation of 3,6-
Dichlorocarbazole, from initial isolation to the characterization of degradation products. While
the specific enzymes and pathways for this molecule are a subject of ongoing research, this
workflow provides a general framework for such studies.
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Biodegradation Study Workflow

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations
performed on 3,6-Dichlorocarbazole. The presented data on its molecular geometry,
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electronic properties, and vibrational spectra offer valuable insights for researchers in various
scientific disciplines. The computational methodologies described herein serve as a foundation
for further theoretical investigations into the properties and reactivity of this and related
molecules. The visualized reaction pathway and logical workflow demonstrate the power of
computational chemistry in understanding and predicting chemical and biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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